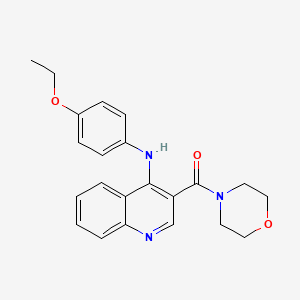
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (NEMQ) is an organic compound belonging to the quinoline family of compounds. It is a versatile molecule that has been widely studied in recent years due to its potential applications in various scientific and medical fields. NEMQ has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
科学研究应用
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied extensively in the fields of biochemistry and pharmacology due to its potential applications in the treatment of various diseases. Its ability to modulate the activity of enzymes and receptors has made it a popular choice for drug discovery and development. In addition, this compound has been found to be a promising candidate for cancer therapy due to its ability to inhibit the growth of tumor cells.
作用机制
The exact mechanism of action of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not fully understood, but it is believed to interact with enzymes and receptors in the body to modulate their activity. It is thought to bind to the active sites of enzymes, blocking their activity and thus preventing the production of certain hormones and other molecules. In addition, this compound is believed to interact with receptors, changing their conformation and thus altering the signal transduction pathways in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory molecules. In addition, this compound has been found to modulate the activity of receptors such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Furthermore, this compound has been found to inhibit the growth of tumor cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in laboratory experiments include its high efficiency, cost-effectiveness, and versatility. In addition, its ability to modulate the activity of enzymes and receptors makes it a valuable tool for drug discovery and development. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has been found to interact with a wide range of enzymes and receptors, which can lead to unpredictable results.
未来方向
The future of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine research is promising, as it has the potential to be used in the development of new drugs and therapies. Further research is needed to better understand its mechanism of action and to develop more specific compounds. In addition, research is needed to explore the potential of this compound in the treatment of various diseases, such as cancer and neurological disorders. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
合成方法
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is synthesized by a multi-step process that involves the condensation of 4-ethoxyphenylmagnesium bromide and morpholine-4-carbonyl chloride in the presence of a base. The resulting product is then reacted with anhydrous hydrogen fluoride in an inert atmosphere to yield this compound. This method has been found to be highly efficient and cost-effective, making it a popular choice for researchers.
属性
IUPAC Name |
[4-(4-ethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVDNFMWXPLYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6572742.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6572748.png)
![5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide](/img/structure/B6572750.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6572762.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6572766.png)
![N-(4-ethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6572777.png)
![N-(4-ethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6572783.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6572787.png)
![2-[(4-ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6572800.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6572811.png)
![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572819.png)
![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572822.png)
![4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572835.png)
![N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6572852.png)